(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

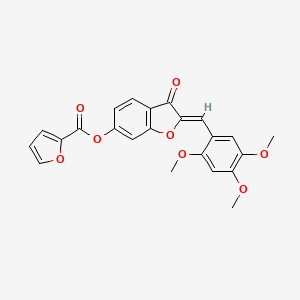

The compound (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran derivative featuring a benzylidene group substituted with 2,4,5-trimethoxy moieties and a furan-2-carboxylate ester at the 6-position. Its molecular formula is C23H18O8, with a monoisotopic mass of 422.100168 Da and ChemSpider ID 1410828 . The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O8/c1-26-17-12-20(28-3)19(27-2)9-13(17)10-21-22(24)15-7-6-14(11-18(15)31-21)30-23(25)16-5-4-8-29-16/h4-12H,1-3H3/b21-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZXYCNPSZDVMM-FBHDLOMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound belonging to the class of benzofurans. Its unique structure, characterized by multiple methoxy substituents and a benzofuran core, suggests diverse biological activities that warrant in-depth exploration. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down as follows:

- Benzofuran Core : This moiety is known for its potential anticancer properties.

- Methoxy Groups : The presence of three methoxy groups enhances lipophilicity and may improve membrane permeability.

- Furan-2-Carboxylate Group : This functional group could influence the compound's reactivity and biological interactions.

| Structural Feature | Description |

|---|---|

| Benzofuran Core | Anticancer properties |

| Methoxy Substituents | Enhance lipophilicity and membrane interaction |

| Furan-2-Carboxylate | Influences reactivity and biological activity |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The trimethoxybenzylidene group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- DNA Intercalation : The benzofuran core can intercalate into DNA, potentially affecting gene expression and leading to apoptosis in cancer cells.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress.

Biological Activities

Research has indicated that compounds structurally similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that benzofuran derivatives can inhibit the proliferation of various cancer cell lines.

- Antioxidant Properties : The presence of methoxy groups is associated with enhanced antioxidant capacity.

- Antibacterial Effects : Some benzofuran derivatives possess antibacterial properties due to their ability to disrupt bacterial cell membranes.

Case Studies

-

Anticancer Potential : A study exploring the effects of a similar benzofuran derivative on breast cancer cells demonstrated significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways.

- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.

-

Antioxidant Activity Assessment : Research conducted on related compounds showed that the presence of multiple methoxy groups significantly increased radical scavenging activity compared to controls.

- Results : The compound exhibited an IC50 value of 25 µM in DPPH assays.

-

Antibacterial Study : A series of experiments indicated that similar compounds could effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus.

- Outcome : Minimum inhibitory concentrations (MIC) were found to be as low as 15 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate Molecular Formula: C23H18O8 (identical to the target compound) Key Difference: The benzylidene substituents are 3,4,5-trimethoxy instead of 2,4,5-trimethoxy.

(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate Molecular Formula: C30H26O9 Key Difference: Replacement of the furan-2-carboxylate with a 3,4,5-trimethoxybenzoate group and an additional allylidene moiety.

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate

- Molecular Formula : C22H20O9S

- Key Difference : Substitution of furan-2-carboxylate with a methanesulfonate group.

- Impact : Enhanced solubility in polar solvents and altered hydrogen-bonding capacity due to the sulfonate group .

Comparative Analysis of Properties

Research Findings

Stereochemical Influence : The Z-configuration in the target compound and its analogues is stabilized by intramolecular hydrogen bonding between the benzofuran carbonyl and methoxy oxygen, as inferred from crystallographic studies using programs like SHELXL and ORTEP-3 .

For example, the methanesulfonate analogue (CAS 622812-48-0) shows enhanced reactivity in nucleophilic environments due to the sulfonate leaving group .

Implications of Structural Variations

- Positional Isomerism : The 2,4,5-trimethoxy substitution in the target compound introduces steric constraints absent in the 3,4,5-isomer, which may hinder interactions with planar biological targets (e.g., enzyme active sites) .

- Ester vs. Sulfonate : The furan-2-carboxylate ester in the target compound offers hydrolytic stability under physiological conditions, whereas the methanesulfonate analogue’s sulfonate group enhances water solubility but increases susceptibility to enzymatic cleavage .

- Aggregation Behavior : Analogues with bulky substituents (e.g., 3,4,5-trimethoxybenzoate) may exhibit lower critical micelle concentrations (CMCs), similar to quaternary ammonium compounds studied via spectrofluorometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.